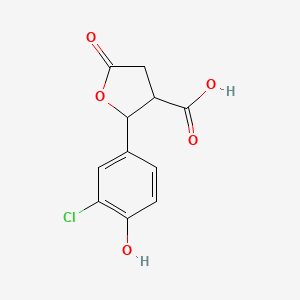

2-(3-Chloro-4-hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

CAS No.:

Cat. No.: VC15835214

Molecular Formula: C11H9ClO5

Molecular Weight: 256.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClO5 |

|---|---|

| Molecular Weight | 256.64 g/mol |

| IUPAC Name | 2-(3-chloro-4-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9ClO5/c12-7-3-5(1-2-8(7)13)10-6(11(15)16)4-9(14)17-10/h1-3,6,10,13H,4H2,(H,15,16) |

| Standard InChI Key | WHMWWFZRSMYFFA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(OC1=O)C2=CC(=C(C=C2)O)Cl)C(=O)O |

Introduction

2-(3-Chloro-4-hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a chemical compound that belongs to the class of tetrahydrofuran derivatives. It features a unique structure consisting of a tetrahydrofuran ring, a carboxylic acid functional group, and a phenyl ring substituted with both a hydroxyl and a chlorine atom. This compound is of interest due to its potential applications in organic synthesis and biological activities.

Synthesis Methods

While specific synthesis methods for 2-(3-Chloro-4-hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including condensation, cyclization, and substitution reactions. Common reagents used in such syntheses include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activities

Compounds with similar structures to 2-(3-Chloro-4-hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid have shown potential in modulating cellular functions, such as influencing cell signaling pathways and gene expression. The presence of hydroxyl and carboxylic acid groups may enhance interactions with biological molecules through hydrogen bonding, suggesting potential roles in pharmaceutical applications.

Antimicrobial and Anticancer Activities

While specific data on the antimicrobial and anticancer activities of 2-(3-Chloro-4-hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is limited, related compounds have demonstrated promising results. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acids have shown antimicrobial activity against Gram-positive pathogens and anticancer properties in certain cell lines .

Comparison with Similar Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | C11H10O5 | No chlorine substituent |

| 2-(3-Chloro-4-hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | Not explicitly provided | Contains a chlorine atom at the 3-position |

| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | Not explicitly provided | Features an octyl chain |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume